molecular formula C17H11ClN4O2S B14087545 N-(6-chloro-1,3-benzothiazol-2-yl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14087545
M. Wt: 370.8 g/mol
InChI Key: ZHGOVHNVKKGKJX-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzothiazole Core: Starting with a chlorinated benzothiazole derivative.

    Pyrazole Ring Formation: Reacting the benzothiazole derivative with a hydrazine derivative to form the pyrazole ring.

    Carboxamide Formation: Introducing the carboxamide group through amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Large-scale synthesis would also consider cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the benzothiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the benzothiazole ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in biological pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Pyrazole Derivatives: Compounds with pyrazole rings and varying functional groups.

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other benzothiazole or pyrazole derivatives.

Properties

Molecular Formula

C17H11ClN4O2S

Molecular Weight

370.8 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H11ClN4O2S/c18-9-5-6-11-15(7-9)25-17(19-11)20-16(24)13-8-12(21-22-13)10-3-1-2-4-14(10)23/h1-8,23H,(H,21,22)(H,19,20,24)

InChI Key

ZHGOVHNVKKGKJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)O

Origin of Product

United States

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